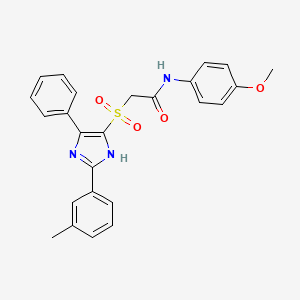
N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, was characterized by single crystal X-ray diffraction . The structure has crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles of 46.14 (1) ο (C1-C6) and 43.89 (1) ο (C12-C17) .Applications De Recherche Scientifique
While the direct query did not yield specific results, the search highlighted several papers focusing on the broader context of organic compounds and their applications or methodologies that might be relevant to the study of complex molecules like the one mentioned:
Sulfa Drug Analogs and Their Biological Importance : Sulfa drugs and their analogs, including various N-sulfonylaminated compounds, have shown significant biological activities. Studies on these compounds cover a wide range of applications, from antimicrobial to anticancer properties. While not directly related, understanding the research on sulfa drugs and their structural analogs might provide insights into potential applications for the mentioned compound (Elgemeie, Azzam, & Elsayed, 2019).
Advanced Oxidation Processes for Organic Compound Degradation : Studies on advanced oxidation processes (AOPs) offer insights into the degradation of persistent organic compounds, which might relate to the environmental or pharmacological breakdown of complex molecules like "N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide." These processes are crucial for understanding the environmental impact and the potential recycling or disposal methods for complex organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacophore Design for Kinase Inhibitors : The design and synthesis of compounds with imidazole scaffolds, as mentioned in the compound of interest, are relevant in the development of kinase inhibitors. These studies provide insights into the methodology and rational design behind creating molecules with specific biological activities, which could be applicable to designing new drugs or research tools based on the mentioned compound's structure (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Redox Mediators in Organic Pollutant Treatment : The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights the potential of complex organic compounds in environmental remediation. While not directly about the mentioned compound, this research field could suggest applications in bioremediation or as part of a catalytic process involving similar compounds (Husain & Husain, 2007).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(3-methylphenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-7-6-10-19(15-17)24-27-23(18-8-4-3-5-9-18)25(28-24)33(30,31)16-22(29)26-20-11-13-21(32-2)14-12-20/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREJLDRPRYUDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

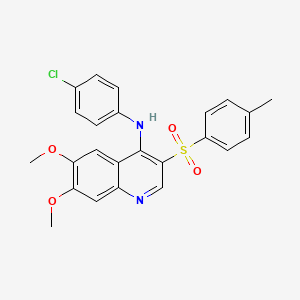
![Methyl (E)-4-[(1S,8R)-4-(2-methylpyrazol-3-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-4-oxobut-2-enoate](/img/structure/B2580670.png)
![1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2580675.png)

![2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2580678.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate](/img/structure/B2580681.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2580682.png)
![5-Azaspiro[2.6]nonane;hydrochloride](/img/structure/B2580684.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2580685.png)
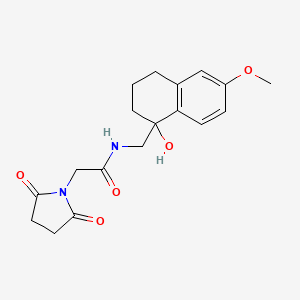
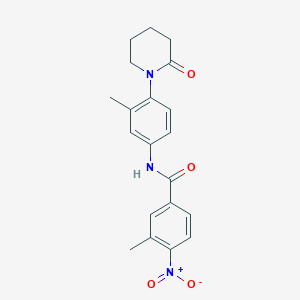
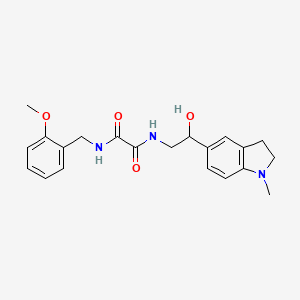
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2580690.png)